1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
Description
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl (-SCH2-) group at the 4-position. The sulfanylmethyl group bridges the central benzene ring to a 4-fluorophenyl moiety.
Properties
IUPAC Name |
2,4-difluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-3-5-12(6-4-10)17-8-9-1-2-11(15)7-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRSEBGRGKADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Bromomethyl)-1,3-difluorobenzene
The preparation of 4-(bromomethyl)-1,3-difluorobenzene serves as a critical intermediate. This step involves bromination of 4-methyl-1,3-difluorobenzene under radical conditions.
Procedure :
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Substrate Preparation : 4-Methyl-1,3-difluorobenzene (10.0 g, 70.4 mmol) is dissolved in anhydrous carbon tetrachloride (CCl₄, 100 mL).
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Bromination : N-Bromosuccinimide (NBS, 13.8 g, 77.4 mmol) and a catalytic amount of benzoyl peroxide (0.5 g) are added. The mixture is irradiated with a 250 W tungsten lamp under reflux for 6 hours.
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Workup : The reaction is cooled, filtered to remove succinimide, and concentrated under reduced pressure. The crude product is purified via fractional distillation (b.p. 92–94°C at 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (GC-MS) | >98% |
| ¹H NMR (CDCl₃) | δ 4.42 (s, 2H, CH₂Br) |
| ¹³C NMR (CDCl₃) | δ 32.1 (CH₂Br) |
Thiolation Reaction with 4-Fluorobenzenethiol
The sulfanylmethyl bridge is formed via nucleophilic substitution between 4-(bromomethyl)-1,3-difluorobenzene and 4-fluorobenzenethiol.
Procedure :
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Reaction Setup : 4-Fluorobenzenethiol (8.2 g, 64.0 mmol) and potassium carbonate (K₂CO₃, 10.6 g, 76.8 mmol) are suspended in dry tetrahydrofuran (THF, 150 mL).
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Coupling : 4-(Bromomethyl)-1,3-difluorobenzene (12.0 g, 56.0 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours under nitrogen.
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Workup : The reaction is quenched with ice-water (200 mL), extracted with ethyl acetate (3 × 50 mL), dried over MgSO₄, and concentrated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| ¹H NMR (CDCl₃) | δ 3.88 (s, 2H, CH₂S) |
| ¹⁹F NMR (CDCl₃) | δ -112.5 (F, C₆H₃F₂) |
Mechanochemical Optimization
To enhance scalability and reduce solvent waste, a mechanochemical approach using ball milling has been validated .
Procedure :
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Milling : 4-(Bromomethyl)-1,3-difluorobenzene (5.0 g, 23.3 mmol), 4-fluorobenzenethiol (3.2 g, 25.6 mmol), and K₂CO₃ (4.5 g, 32.6 mmol) are placed in a stainless-steel jar with two 10 mm balls.
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Conditions : The jar is agitated at 20 Hz for 30 minutes.
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Workup : The product is washed with water (50 mL) and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–85% |
| Reaction Time | 30 minutes |
| Solvent Use | None |
Analytical Validation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) :
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Column : C18 (4.6 × 250 mm, 5 μm)
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Mobile Phase : Acetonitrile/water (70:30 v/v)
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Retention Time : 8.5 minutes
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Purity : >99% (UV detection at 254 nm)
Mass Spectrometry (MS) :
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Parent Ion : m/z 271.1 [M+H]⁺
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Fragmentation : Peaks at m/z 153.0 (C₆H₃F₂⁺) and 118.0 (C₆H₄FS⁺)
Challenges and Mitigation Strategies
-
Thiol Oxidation :
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Issue : Disulfide formation during storage or reaction.
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Solution : Use freshly distilled thiol and maintain an inert atmosphere.
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Regioselectivity in Bromination :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional (THF) | 65–70 | >98 | Moderate |
| Mechanochemical | 80–85 | >99 | High |
Applications and Derivative Synthesis
The sulfanylmethyl bridge enables further functionalization, such as:
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Oxidation to Sulfone : Using 3-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfanylmethyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has been investigated for its potential therapeutic properties. Its fluorinated structure may enhance biological activity and metabolic stability compared to non-fluorinated analogs.
- Anticancer Activity : Preliminary studies suggest that fluorinated compounds can exhibit improved potency against cancer cell lines. The presence of the sulfanylmethyl group may contribute to this activity by influencing the compound's interaction with biological targets.
- Antimicrobial Properties : Research indicates that fluorinated compounds often possess enhanced antimicrobial activity. The specific interactions of this compound with microbial enzymes or membranes warrant further investigation.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various reactions:
- Cross-Coupling Reactions : The presence of the fluorine atoms makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, which are essential in forming carbon-carbon bonds.
- Synthesis of Sulfide Derivatives : The sulfanylmethyl group can be utilized to synthesize a variety of sulfide derivatives, expanding the library of sulfur-containing compounds with potential biological activities.
Materials Science
Fluorinated compounds are known for their unique physical properties, such as increased thermal stability and chemical resistance. This compound may find applications in:
- Polymer Chemistry : The compound can be used as a monomer or additive in the production of fluorinated polymers, which are sought after for their durability and resistance to solvents.
- Coatings and Adhesives : Its chemical stability can enhance the performance of coatings and adhesives, particularly in harsh environments.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the sulfanylmethyl group play crucial roles in its reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the benzene ring towards electrophiles.
Nucleophilic Attack: The sulfanylmethyl group can act as a nucleophile in various reactions.
Comparison with Similar Compounds
Substituent Position and Halogen Variation
Compound A : 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS: 1261991-91-6)
- Structural Differences :
- Fluorine substituents at 1- and 4-positions (vs. 1- and 3-positions in the target compound).
- Chlorine replaces fluorine on the pendant phenyl ring.
- Impact :
Compound B : 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS: 145698-42-6)
- Structural Differences :
- Ethynyl (-C≡C-) spacer replaces the sulfanylmethyl group.
- Ethyl substituent on the pendant phenyl ring.
- The ethyl group increases lipophilicity, which may improve solubility in nonpolar solvents .
Sulfur Functional Group Variation
Compound C : 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile
- Structural Differences :
- Sulfanyl group is part of a triazole ring system.
- Nitrile (-CN) substituents on the benzene ring.
- Nitrile groups lower electron density, increasing resistance to electrophilic attack compared to fluorinated analogs .
Compound D : 4,4'-Difluorodiphenyl sulfone
- Structural Differences :
- Sulfone (-SO2-) group replaces the sulfanylmethyl bridge.
- Fluorine substituents on both phenyl rings.
- Impact :
Heterocyclic and Coordination Chemistry Analogs
Compound E : cis-1,2-Bis{[4-(4-pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzene
- Structural Differences :
- Two sulfanylmethyl groups linked to pyridylpyrimidine heterocycles.
- Cis-conformation enables π-π stacking interactions.
- Impact :
Theoretical and Computational Perspectives
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict that fluorine substitution lowers HOMO energy levels, enhancing oxidation stability—a trait valuable in battery electrolytes . For the target compound, computational modeling could further elucidate charge distribution and reactivity relative to analogs.
Biological Activity
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its unique molecular structure, which includes fluorine and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The molecular formula of this compound is , with a molecular weight of approximately 254.27 g/mol. The presence of fluorine atoms enhances its lipophilicity and reactivity, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.27 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways crucial for cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : Similar fluorinated compounds have demonstrated significant antimicrobial effects against various pathogens. For instance, studies indicate that fluorinated benzene derivatives can inhibit bacterial growth by disrupting cellular functions.
- Anticancer Potential : Research on related compounds has revealed their potential as anticancer agents. A study highlighted that certain fluorinated compounds inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound's structure suggests it could function as an inhibitor for enzymes like tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders.
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of fluorine and sulfur enhances biological activity due to increased electron-withdrawing effects and improved binding affinity to target sites.
| Compound | Biological Activity |
|---|---|
| This compound | Potential enzyme inhibitor |
| 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene | Antimicrobial properties |
| 1,2-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene | Anticancer activity |
Q & A
Q. What are the optimal synthetic routes for 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation, leveraging the electron-withdrawing fluorine substituents to direct reactivity. For example, thioether linkage formation can be achieved via reaction of 4-fluorobenzenethiol with 1,3-difluorobenzyl bromide under inert conditions. Optimization includes temperature control (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalytic bases like K₂CO₃ to enhance nucleophilicity. Yield improvements (>75%) are achieved by monitoring reaction progress via TLC or HPLC and quenching side reactions with scavengers .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Distinct fluorine signals at δ −110 to −115 ppm (aromatic F) and δ −60 to −65 ppm (S-linked F) confirm substitution patterns.
- ¹H NMR : Integration ratios for methylene protons (SCH₂) appear as a singlet at δ 4.2–4.5 ppm, while aromatic protons show splitting due to fluorine coupling.
- IR : Stretching vibrations at 1240–1270 cm⁻¹ (C-F) and 2550–2600 cm⁻¹ (S-H, if residual thiol exists) validate functional groups.
- HRMS : Exact mass calculation (e.g., [M+H]+ = 282.05) ensures molecular identity. Purity is confirmed via HPLC (≥95% area under the curve) .
Q. What are the key physicochemical properties (e.g., solubility, thermal stability) critical for handling in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water. Solubility parameters (Hansen solubility) should guide solvent selection for reactions.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, requiring storage at −20°C under nitrogen to prevent oxidation.
- Hygroscopicity : Low moisture sensitivity, but desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature activates specific positions for electrophilic substitution. For Suzuki-Miyaura couplings, the para-fluorine directs palladium catalysts to the ortho position of the benzene ring. Density functional theory (DFT) calculations (e.g., Mulliken charges) predict regioselectivity, while in situ ¹⁹F NMR tracks intermediate formation. Steric hindrance from the sulfanylmethyl group may reduce reactivity at the meta position, necessitating ligand screening (e.g., SPhos vs. XPhos) .
Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological effects?
- Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (logP < 3.5). For ecotoxicity:
- Aquatic : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).
- Terrestrial : Earthworm avoidance tests and soil microcosm studies.
Environmental fate modeling (EPI Suite) predicts half-lives in water (>30 days) and soil (>60 days), indicating moderate persistence. Contradictions in data (e.g., varying EC₅₀ values) require validation via replicate experiments and meta-analysis .
Q. How can theoretical models (DFT, MD simulations) predict interaction mechanisms with biological targets?
- Methodological Answer :
- DFT : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using GROMACS, with force fields (CHARMM36) parameterized for fluorine.
- Docking Studies (AutoDock Vina) : Predict affinity for antimicrobial targets (e.g., bacterial efflux pumps) by analyzing hydrogen bonds and hydrophobic interactions. Validate with SPR or ITC binding assays .
Q. What strategies resolve contradictions in antimicrobial efficacy data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for MIC/MBC testing, controlling variables like inoculum size and growth media.
- Mechanistic Studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane disruption vs. intracellular target inhibition.
- Meta-Analysis : Pool data from independent studies (e.g., using RevMan) to identify outliers and confounding factors (e.g., solvent effects in DMSO). Cross-reference with structural analogs (e.g., 4-fluorophenyl derivatives) to establish structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
